Home > Products > Screening Compounds P140269 > Diflunisal sodium
Diflunisal sodium - 84145-00-6

Diflunisal sodium

Catalog Number: EVT-13540261
CAS Number: 84145-00-6
Molecular Formula: C13H7F2NaO3
Molecular Weight: 272.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Diflunisal sodium is synthesized from 2,4-difluorophenyl magnesium halide and 5-halogenated salicylic acid or its derivatives. It belongs to several drug categories, including:

  • Non-steroidal anti-inflammatory agents
  • Analgesics
  • Antirheumatic agents
  • Cyclooxygenase inhibitors .
Synthesis Analysis

Methods of Synthesis

Diflunisal can be synthesized through various methods, with one notable approach being a one-step reaction involving 2,4-difluorophenyl magnesium halide and 5-halogenated salicylic acid in the presence of iron salts and titanates as catalysts. This method is advantageous due to its low cost, environmental friendliness, and simplicity, making it suitable for industrial production .

Another synthesis route involves the Suzuki coupling reaction using 5-bromosalicylic acid and 2,4-difluorophenylboronic acid, although this method typically requires phosphine ligands for optimal yield .

Technical Details

The one-step synthesis method described utilizes common catalysts that are less toxic compared to noble metals like palladium or nickel. This process not only reduces production costs but also minimizes the environmental impact associated with the synthesis of diflunisal sodium .

Chemical Reactions Analysis

Reactions and Technical Details

Diflunisal sodium undergoes various chemical reactions typical of carboxylic acids and phenolic compounds. The primary reaction mechanism involves the inhibition of cyclooxygenase enzymes, leading to decreased production of prostaglandins from arachidonic acid. This action contributes to its analgesic and anti-inflammatory effects .

In synthetic applications, diflunisal can react with various electrophiles due to its carboxylic acid group, facilitating further derivatization into more complex structures that may retain NSAID properties .

Mechanism of Action

Process and Data

The mechanism by which diflunisal sodium exerts its therapeutic effects primarily involves the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that sensitize nerve endings to pain stimuli; thus, by reducing their levels in peripheral tissues, diflunisal effectively alleviates pain and inflammation .

Pharmacokinetically, diflunisal is rapidly absorbed following oral administration with peak plasma concentrations typically occurring within 2 to 3 hours. It is predominantly excreted in urine as glucuronide conjugates .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Color: White crystalline
  • Melting Point: 210-211°C
  • Solubility: Practically insoluble in water; soluble in organic solvents like ethanol and methanol; dissolves in dilute alkali solutions .

Chemical Properties

  • Chemical Formula: C13H8F2O3C_{13}H_8F_2O_3
  • Molecular Weight: Approximately 250.20 g/mol
  • pKa: Approximately 3.3 (indicating weak acidity)
  • LogP: 4.44 (indicating lipophilicity) .
Applications

Scientific Uses

Diflunisal sodium is utilized in clinical settings primarily for:

  • Pain management: Effective for mild to moderate pain relief.
  • Anti-inflammatory treatments: Used in conditions such as osteoarthritis and rheumatoid arthritis.
  • Research: Its mechanisms are studied for potential therapeutic applications in other inflammatory conditions due to its ability to modulate pain pathways .
Pharmacological Mechanisms of Action

Prostaglandin Synthesis Inhibition via Cyclooxygenase (COX) Pathways

Diflunisal, a difluorophenyl salicylate derivative, primarily functions as a nonselective inhibitor of cyclooxygenase (COX) enzymes COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid (AA) into prostaglandin G₂ (PGG₂) and subsequently to prostaglandin H₂ (PGH₂), the precursor for pro-inflammatory mediators like thromboxane A₂ (TXA₂), prostaglandin E₂ (PGE₂), and prostacyclin (PGI₂) [2] [6]. Diflunisal binds reversibly to the active site of both COX isoforms, competitively inhibiting AA oxygenation. This suppresses prostaglandin synthesis in peripheral tissues, reducing vasodilation, edema, and pain sensitization [1] [10]. Notably, diflunisal’s inhibition potency is 25-fold higher than aspirin due to its fluorinated phenyl group, which enhances binding affinity and prolongs drug-enzyme interactions [8].

Table 1: COX Inhibition Profile of Diflunisal

ParameterCOX-1COX-2
Inhibition TypeCompetitiveCompetitive
Primary EffectReduced gastric cytoprotectionReduced inflammation
AA Metabolism SuppressionPGI₂, TXA₂PGE₂, PGI₂
IC₅₀ (Relative Potency)3.9 μM (High)5.8 μM (High)

Modulation of Arachidonic Acid Metabolism and Inflammatory Mediators

Beyond COX, diflunisal indirectly modulates AA flux through parallel metabolic pathways. It enhances AA uptake into triglyceride pools, limiting substrate availability for lipoxygenase (LOX) and cytochrome P450 (CYP450) enzymes [7]. This reduces leukotriene B₄ (LTB₄) synthesis—a potent chemotactic agent—and hydroxyeicosatetraenoic acids (HETEs), which promote renal vasoconstriction and neutrophil infiltration [5] [9]. In renal tissues, diflunisal shifts AA metabolism toward anti-inflammatory mediators like epoxyeicosatrienoic acids (EETs), which mitigate ischemia-reperfusion injury and tubular inflammation [9]. This substrate-steering mechanism complements COX inhibition, amplifying anti-inflammatory effects without direct LOX/CYP450 inhibition [7].

Non-COX-Dependent Mechanisms: NF-κB Pathway Suppression and AMPK Activation

Diflunisal exhibits COX-independent effects on inflammatory signaling cascades:

  • NF-κB Pathway Suppression: Diflunisal inhibits IκB kinase β (IKKβ), preventing IκB degradation and subsequent nuclear translocation of NF-κB. This downregulates pro-inflammatory cytokines (TNF-α, IL-6) and adhesion molecules (VCAM-1) [3] [6].
  • AMPK Activation: Diflunisal allosterically binds AMPK’s adenine nucleotide-binding site, inducing phosphorylation of acetyl-CoA carboxylase (ACC). This enhances fatty acid oxidation and inhibits mTOR-driven inflammation, mimicking effects seen in diabetes models treated with salsalate (a prodrug of salicylate) [3].

Epigenetic Regulation via CBP/p300 Acetyltransferase Inhibition

Diflunisal directly inhibits the histone acetyltransferases CREB-binding protein (CBP) and p300 by competing with acetyl-CoA at catalytic sites (Kᵢ = 5.7 mM for CBP; 10.2 mM for p300) [3]. This suppresses acetylation of:

  • Histones: Reduced H2AK5, H2BK12/15, and H3K56 acetylation, altering chromatin accessibility for pro-inflammatory gene transcription [3].
  • Transcription Factors: Hypoacetylation of NF-κB (Lys310) and p53 (Lys382), attenuating their DNA-binding activity and downstream targets (e.g., COX-2) [3].Thermal shift assays confirm direct binding, with 25 mM diflunisal reducing p300’s unfolding temperature by 7.8°C [3]. This epigenetic modulation underlies diflunisal’s efficacy in p300-dependent pathologies like transthyretin amyloidosis, where it stabilizes tetrameric transthyretin (TTR) to prevent fibril formation [8].

Table 2: Non-COX Targets of Diflunisal

TargetMechanismFunctional Consequence
IKKβAllosteric inhibitionReduced NF-κB activation
AMPKAllosteric activationEnhanced ACC phosphorylation
CBP/p300Acetyl-CoA competitionHistone/non-histone hypoacetylation
TransthyretinTetramer stabilizationInhibition of amyloid fibril formation

Properties

CAS Number

84145-00-6

Product Name

Diflunisal sodium

IUPAC Name

sodium;5-(2,4-difluorophenyl)-2-hydroxybenzoate

Molecular Formula

C13H7F2NaO3

Molecular Weight

272.18 g/mol

InChI

InChI=1S/C13H8F2O3.Na/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18;/h1-6,16H,(H,17,18);/q;+1/p-1

InChI Key

TWNIMRJXRIWUKA-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)[O-])O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.